2-[(3,4-Dichlorobenzoyl)amino]acetic acid physical properties
2-[(3,4-Dichlorobenzoyl)amino]acetic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 2-[(3,4-Dichlorobenzoyl)amino]acetic Acid
Introduction
2-[(3,4-Dichlorobenzoyl)amino]acetic acid, also known as N-(3,4-Dichlorobenzoyl)glycine, is a derivative of the amino acid glycine. Its structure, featuring a dichlorinated benzene ring linked to a glycine moiety via an amide bond, suggests potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of its key physicochemical characteristics, supported by detailed experimental methodologies for their determination.
Molecular and Physicochemical Properties
The foundational physical properties of a compound dictate its handling, reactivity, and formulation possibilities. For 2-[(3,4-Dichlorobenzoyl)amino]acetic acid, these properties are summarized below. The presence of a carboxylic acid group, an amide linkage, and a halogenated aromatic ring are the primary determinants of its characteristics.
Summary of Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇Cl₂NO₃ | [1][2] |
| Molecular Weight | 248.06 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 135-139°C | [1][3] |
| Boiling Point | 439.7 ± 45.0 °C (Predicted) | [1][3] |
| Density | 1.505 ± 0.06 g/cm³ (Predicted) | [1][3] |
| pKa | 3.41 ± 0.10 (Predicted) | [1][3] |
| Storage | Sealed in dry, Room Temperature | [1][3] |
Chemical Structure
The structure of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid is central to its physical properties.
Caption: Chemical structure of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid.
Thermal Analysis: Melting Point Determination
The melting point is a critical parameter indicating purity. For crystalline solids, a sharp melting range is indicative of high purity. Differential Scanning Calorimetry (DSC) is the preferred method for this determination as it provides more information than a simple melting point apparatus, including the heat of fusion (enthalpy).[4][5]
Expert Rationale for Using DSC
DSC is chosen over traditional capillary methods for several reasons.[6][7] It precisely measures the heat flow into the sample as a function of temperature, allowing for the determination of the melting onset, peak, and enthalpy of fusion. This data is invaluable for characterizing the material's thermodynamic properties and detecting potential polymorphisms or impurities, which would manifest as broadened peaks or additional thermal events.[8]
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-3 mg of the solid sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.
-
Thermal Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 180°C).
-
Record the heat flow versus temperature to generate a thermogram.
-
-
Data Analysis: Determine the onset and peak temperature of the endothermic event corresponding to melting. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).
Acidity and Solubility
pKa: A Measure of Acidity
The pKa is a measure of the acidity of the carboxylic acid proton. The predicted pKa of approximately 3.41 suggests it is a moderately strong organic acid, which is expected due to the electron-withdrawing effects of the adjacent amide and dichlorobenzoyl group.[1][3] Carboxylic acids typically have pKa values in the 4-5 range, but this can be influenced by nearby functional groups.[9][10]
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Prepare a dilute aqueous solution of the compound of known concentration (e.g., 0.01 M). Due to its limited water solubility, a co-solvent like ethanol may be necessary. If a co-solvent is used, the result will be an apparent pKa (pKa*).
-
Titration:
-
Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
-
Slowly titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve).[11]
-
Solubility Profile
-
Aqueous Solubility: Expected to be low in neutral water but will increase significantly in basic solutions (pH > pKa) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. It is sparingly soluble in aqueous buffers.[12]
-
Organic Solubility: The compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[12] This is crucial for preparing stock solutions for various assays.
Spectroscopic Characterization
Spectroscopy is essential for confirming the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.[13] Key expected absorptions include:
-
O-H Stretch (Carboxylic Acid): A very broad peak in the 3000-2500 cm⁻¹ region.[14]
-
N-H Stretch (Amide): A peak around 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid & Amide): Strong absorptions in the 1780-1630 cm⁻¹ region. Typically, the carboxylic acid C=O appears around 1780-1710 cm⁻¹ and the amide C=O (Amide I band) appears around 1690-1630 cm⁻¹.[14]
-
Aromatic C=C Bending: Peaks in the 1700-1500 cm⁻¹ region.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the glycine unit, the amide proton (-NH-), and the carboxylic acid proton (-COOH). The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton is often a broad singlet and can be highly variable in its chemical shift (often >10 ppm).[15][16]
-
¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbons (amide and carboxylic acid, typically >160 ppm), the aromatic carbons, and the methylene carbon.[17]
Comprehensive Analytical Workflow
The determination and verification of these physical properties follow a logical workflow, ensuring data integrity and a complete compound profile.
Sources
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- 2. 2-[(3,4-dichlorobenzoyl)amino]acetic acid,(CAS# 17321-80-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 2-[(3,4-DICHLOROBENZOYL)AMINO]ACETIC ACID CAS#: 17321-80-1 [chemicalbook.com]
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- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
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- 14. IR Absorption Table [webspectra.chem.ucla.edu]
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